![molecular formula C5H8BrClN4 B2855492 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl CAS No. 2253632-84-5](/img/structure/B2855492.png)
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are part of a larger class of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional representations .
Synthesis Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered pyrazine ring . On the basis of fusion permutations, four isomeric structural variants may exist .Chemical Reactions Analysis
The synthesis of these compounds often involves interactions with a diversity of hydrazines or hydrazine hydrochlorides . Microwave-assisted heating under controlled conditions is often used to produce the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present . For example, one compound in this class was found to have a melting point of 228-229°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Building Blocks
The core structure of this compound serves as a building block in medicinal chemistry. It’s used to create focused libraries of molecules that can be screened for biological activity . These libraries are essential for identifying new drug candidates.
Privileged Structure in Drug Discovery
This compound is considered a “privileged structure” in drug discovery, meaning it’s a versatile scaffold that can bind to multiple types of biological targets. Researchers leverage this property to develop new therapeutic agents .
Antibacterial Agent Development
Derivatives of this compound have shown potential as antibacterial agents. Studies have tested their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, to determine minimum inhibitory concentrations .
Pharmacological Research
The compound’s derivatives are explored for their pharmacological effects. They are assessed for their potential to act as therapeutic agents or their precursors, contributing to the understanding of biochemical mechanisms .
Synthetic Chemistry
In synthetic chemistry, this compound is used to access a variety of substituents at specific positions, which is crucial for the synthesis of complex molecules. This has implications for the development of new synthetic methodologies .
Biological Activity Modulation
The compound is studied for its ability to modulate biological activity. It’s part of research into σ-receptors, β-secretase-1 inhibitors, and antiviral activity, showing its broad potential in therapeutic applications .
Safety And Hazards
Zukünftige Richtungen
The [1,2,4]triazolo[4,3-a]pyrazine class of compounds has attracted enormous attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research will likely continue to explore the synthesis of new derivatives and their potential therapeutic uses .
Eigenschaften
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-8-4-3-7-1-2-10(4)9-5;/h7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPQNARKJWMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.